1-{2-[(2-Chloro-4-fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid
Description
This compound features a 6-oxo-1,6-dihydropyridine core with a 2-chloro-4-fluorophenyl group attached via an amide-oxoethyl linker at position 1 and a carboxylic acid group at position 3.
Properties
IUPAC Name |
1-[2-(2-chloro-4-fluoroanilino)-2-oxoethyl]-6-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2O4/c15-10-5-9(16)2-3-11(10)17-12(19)7-18-6-8(14(21)22)1-4-13(18)20/h1-6H,7H2,(H,17,19)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLQWACJSUIAVKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)NC(=O)CN2C=C(C=CC2=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-{2-[(2-Chloro-4-fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid is a complex organic compound with notable biological activities. Its unique structure, characterized by a pyridine ring and various functional groups, suggests potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 338.72 g/mol. The compound features a pyridine ring substituted with a carboxylic acid group and a chloro-fluorophenyl moiety, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H12ClFN2O4 |
| Molecular Weight | 338.72 g/mol |
| IUPAC Name | 1-{2-[(2-Chloro-4-fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid |
| InChI Key | YULSVNMQXICJBJ-UHFFFAOYSA-N |
The biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors in biological systems. Preliminary studies indicate that it may inhibit certain pathways involved in cell proliferation or inflammation, although detailed mechanistic studies are still required to elucidate these interactions fully.
Anticancer Properties
Research has indicated that compounds similar to 1-{2-[(2-Chloro-4-fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid exhibit significant anticancer activity. For instance, derivatives of pyridines have shown effectiveness against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A study utilizing MTT assays demonstrated that these compounds could induce cytotoxic effects on breast adenocarcinoma (MCF7) and lung cancer (A549) cell lines .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Studies on related 2-pyridone derivatives have shown promising results against bacterial strains such as Staphylococcus aureus, indicating that the compound could serve as a template for developing new antibiotics .
Case Studies
-
Cytotoxicity Testing : In vitro cytotoxicity tests were conducted on synthesized derivatives using various cancer cell lines. The results indicated that modifications to the aryl substituents significantly impacted the cytotoxicity profiles, emphasizing the importance of structural optimization in drug design .
Compound Cell Line Tested IC50 (µM) Compound A MCF7 15 Compound B A549 22 Parent Compound MCF7 30 - Molecular Docking Studies : Molecular docking simulations indicated that the compound could effectively bind to target proteins involved in cancer signaling pathways. This binding affinity suggests its potential as an inhibitor in therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Phenyl Derivatives
Compound from : 2-[(2-Fluoro-4-iodophenyl)amino]-N-(2-hydroxyethoxy)-1,5-dimethyl-6-oxo-1,6-dihydro-3-pyridinecarboxamide
- Structural Differences: Halogens: The phenyl ring here has 2-fluoro-4-iodo substituents vs. the target compound’s 2-chloro-4-fluoro. Iodine’s larger atomic radius and lower electronegativity compared to chlorine may reduce binding specificity but enhance lipophilicity.
- Implications : The iodine substitution could increase steric hindrance, while the hydroxyethoxy group may alter metabolic stability.
Compound 242797-49-5 (): Methyl 2-({[1-(2,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]carbonyl}amino)benzenecarboxylate
- Structural Differences: Substituents: The 2,4-dichlorobenzyl group introduces two chlorines, increasing electron-withdrawing effects compared to the target’s mono-chloro-fluoro substitution. Linker: A benzyl group replaces the amide-oxoethyl linker, shortening the distance between the pyridine and phenyl rings. Functional Group: A methyl benzoate replaces the carboxylic acid, reducing ionization and bioavailability.
Functional Group Variations
Compound 242471-87-0 () :
2-({2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinyl}carbonyl)-N-phenyl-1-hydrazinecarbothioamide
- Key Differences :
- Trifluoromethyl Benzyl Group : The strong electron-withdrawing CF₃ group may enhance metabolic stability but reduce nucleophilic interactions.
- Hydrazinecarbothioamide : This group introduces sulfur, which could facilitate hydrogen bonding or metal coordination, unlike the carboxylic acid in the target compound.
Compound 242472-20-4 (): 3-(4-allyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-benzyl-2(1H)-pyridinone
- Benzyl Group: Lacks the amide linker, altering conformational flexibility.
Core Modifications
Compound from : (2S,5R,6R)-6-{(R)-2-[(R)-2-Amino-2-phenylacetamido]-2-phenylacetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
- Structural Contrast :
- Beta-Lactam Core : This penicillin-like structure is fundamentally distinct from the dihydropyridine scaffold, emphasizing antibacterial activity rather than the target’s inferred enzyme inhibition.
- Bicyclic System : The fused ring system imposes rigidity, unlike the planar pyridine core.
Data Table: Structural Comparison of Key Compounds
Research Implications
- Halogen Effects : Chloro and fluoro substituents balance electronegativity and steric demands, optimizing target binding. Iodo or CF₃ groups (as in and compounds) may trade specificity for lipophilicity .
- Functional Groups : Carboxylic acids enhance solubility but limit blood-brain barrier penetration, whereas esters or amides (e.g., ) improve bioavailability but require metabolic activation .
- Linker Flexibility : The amide-oxoethyl chain in the target compound may provide conformational flexibility compared to rigid benzyl linkers (e.g., 242797-49-5) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
